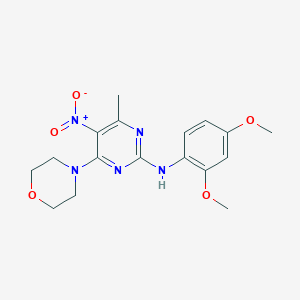

N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O5/c1-11-15(22(23)24)16(21-6-8-27-9-7-21)20-17(18-11)19-13-5-4-12(25-2)10-14(13)26-3/h4-5,10H,6-9H2,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXZTMTVZBQLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and finally the attachment of the morpholine and dimethoxyphenyl groups. Common reagents used in these reactions include sodium hydroxide, dimethylformamide, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group. Common reagents for these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring may interact with biological receptors. The compound’s effects are mediated through pathways involving these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Observations :

Crystallographic and Conformational Analysis

Key Observations :

- Substituent bulkiness correlates with dihedral angles. For example, the 4-ethoxyanilino group in induces larger angles (77.5°) compared to smaller groups like 4-methoxyphenyl (12.0°) .

- Weak C–H⋯O interactions stabilize crystal packing in analogs ; the morpholine group in the target compound could strengthen these interactions.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core substituted with various functional groups. The presence of morpholine and methoxy groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Chemical Structure

- Molecular Formula: C15H18N6O4

- Molecular Weight: 358.34 g/mol

- Key Functional Groups:

- Morpholine

- Nitro group

- Dimethoxyphenyl moiety

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, suggesting that structural modifications can enhance cytotoxicity against various cancer types .

Case Study: Cytotoxicity Evaluation

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 27.6 |

| Compound B | A549 (lung) | 49.85 |

| This compound | TBD | TBD |

Antiviral Activity

N-Heterocycles, including pyrimidine derivatives, have been recognized for their antiviral properties. Research indicates that similar compounds can inhibit viral replication effectively at low concentrations. For example, certain derivatives showed EC50 values ranging from 130 to 263 μM against specific viral strains in vitro .

Antiviral Mechanism

The mechanism of action often involves the inhibition of viral enzymes or interference with viral entry into host cells. The presence of morpholine may enhance membrane permeability or facilitate interaction with viral proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

- Substituents on the Pyrimidine Ring: Variations can significantly alter potency.

- Morpholine Group: Enhances solubility and potential target interactions.

- Dimethoxy Substitution: May improve binding affinity to biological targets.

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine?

The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

- Pyrimidine ring formation : Condensation of β-diketones or amidines with nitriles under acidic conditions to establish the pyrimidine backbone .

- Substituent introduction : Nucleophilic aromatic substitution (e.g., morpholino group at C6) and Ullmann-type coupling for aryl amine attachment (e.g., 2,4-dimethoxyphenyl group at C2) .

- Nitration : Selective nitration at C5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholino protons as a multiplet at δ 3.5–3.7 ppm) .

- IR spectroscopy : Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₉H₂₂N₅O₅: 424.16) .

- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between pyrimidine and aryl groups) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the compound’s crystallographic conformation?

Substituents dictate molecular packing and intramolecular interactions:

- Morpholino group : Planar orientation relative to the pyrimidine ring (dihedral angle ~12–15°) due to N–H···N hydrogen bonding, stabilizing the chair conformation of the morpholine ring .

- Nitro group : Induces steric hindrance, leading to a ~86° dihedral angle between the pyrimidine and 2,4-dimethoxyphenyl groups, reducing π-π stacking but enhancing solubility .

- Methoxy groups : Participate in weak C–H···O interactions, contributing to layered crystal packing .

- Methodology : Use SHELXL for refinement, analyzing displacement parameters and hydrogen-bonding networks to model substituent effects .

Q. What strategies can resolve discrepancies in biological activity data across structurally similar pyrimidine derivatives?

Contradictions may arise from:

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing (e.g., broth microdilution vs. agar diffusion) .

- Substituent effects : Compare analogs (e.g., replacing 2,4-dimethoxy with 4-chlorophenyl) to isolate electronic vs. steric contributions to activity .

- Metabolic stability : Perform hepatic microsome assays to assess nitro group reduction rates, which may vary by species (e.g., human vs. murine models) .

- Data reconciliation : Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (Hammett σ, logP) with bioactivity trends .

Q. How can computational modeling complement experimental data in understanding the compound’s pharmacophore?

- Docking studies : Use AutoDock Vina to map interactions with target enzymes (e.g., dihydrofolate reductase), identifying critical H-bonds with morpholino oxygen and nitro groups .

- MD simulations : Simulate solvation effects in explicit water models to predict bioavailability (logS ~ -3.2) and membrane permeability (logP ~ 2.5) .

- QSAR models : Train models using descriptors like polar surface area (PSA) and molar refractivity to optimize substituents for target affinity .

- Validation : Cross-check predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Notes

- Crystallography : Refine structures using SHELXL-2018 , emphasizing Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. C–H···π contributions) .

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and optimize nitration conditions to minimize byproducts (e.g., dinitro derivatives) .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate cytotoxicity in HEK-293 cells to exclude false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.